![molecular formula C14H17N5O2S B2358007 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878702-15-9](/img/structure/B2358007.png)
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .
Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3 . It has a molar refractivity of 103.8±0.5 cm^3 . The compound has 9 H bond acceptors and 1 H bond donor . It has 8 freely rotating bonds . The polar surface area of the compound is 161 Å^2 . The polarizability of the compound is 41.2±0.5 10^-24 cm^3 . The surface tension of the compound is 63.7±7.0 dyne/cm . The molar volume of the compound is 258.6±7.0 cm^3 .
Scientific Research Applications
Glutaminase Inhibition
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), has highlighted the therapeutic potential of GLS inhibition in cancer treatment. Analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide 6 showed similar potency and better solubility compared to BPTES and effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antiprotozoal Activity
A series of novel benzimidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, exhibited strong antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Anticancer Properties
Studies on hybrid molecules involving 1,3,4-thiadiazole and dichloroacetic acid moieties, like 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, have indicated potential anticancer properties. The synthesized compound demonstrated significant anticancer activity in vitro, following the "60 lines screening" protocol by the National Cancer Institute (Yushyn et al., 2022).
Antimicrobial and Hemolytic Agents
N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, synthesized through a multi-step process, showed potential as antimicrobial and hemolytic agents. These compounds were active against selected microbial species to varying extents, with one compound exhibiting notable activity and low toxicity, making it a candidate for further biological screening and application trials (Rehman et al., 2016).
Safety and Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .
properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-3-9-15-13(20)10-22-14-16-17-18-19(14)11-7-5-6-8-12(11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDYPDQVWMKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
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